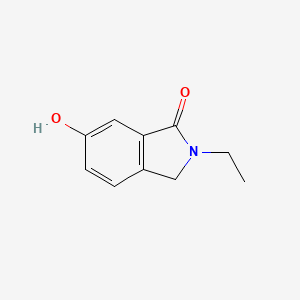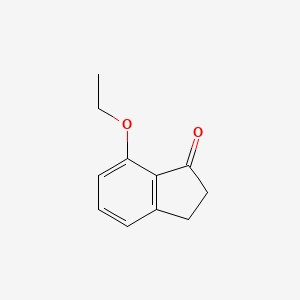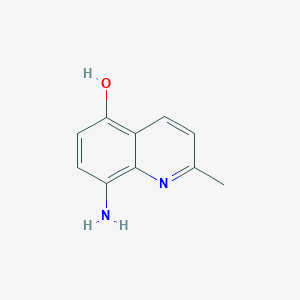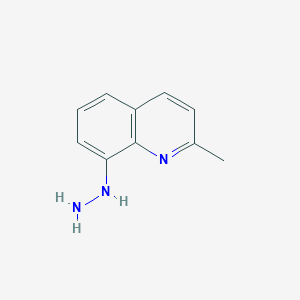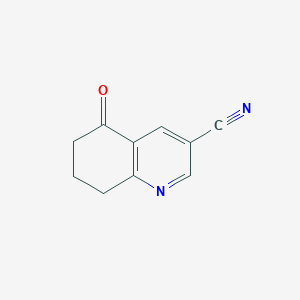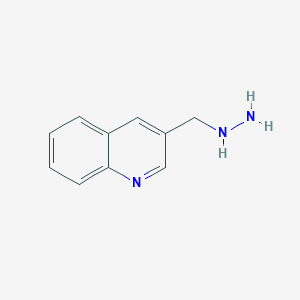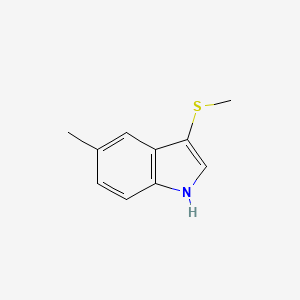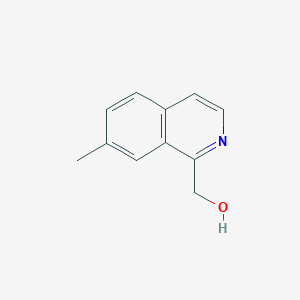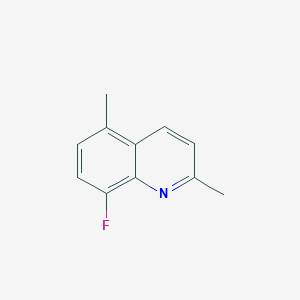
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a pent-2-en-4-ynoic acid backbone. This compound is of interest in organic synthesis due to its unique structural features, which include both an alkyne and an alkene functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid typically involves the conjugate addition of alkynyl-lithium reagents to diethyl ethoxymethylenemalonate, followed by simultaneous saponification and 1,2-elimination of ethanol from the intermediate adducts in the presence of ethanolic potassium hydroxide . This method provides a useful synthesis of substituted propargylidenemalonic acids, which can then be cyclized to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different products depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Scientific Research Applications
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne and alkene groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pent-2-en-4-ynoic acid: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylacetylene: Contains only the alkyne group without the alkene functionality.
5-(Trimethylsilyl)pent-2-ynoic acid: Similar structure but lacks the alkene group.
Uniqueness
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is unique due to the presence of both alkyne and alkene groups along with the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity.
Properties
Molecular Formula |
C8H12O2Si |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(E)-5-trimethylsilylpent-2-en-4-ynoic acid |
InChI |
InChI=1S/C8H12O2Si/c1-11(2,3)7-5-4-6-8(9)10/h4,6H,1-3H3,(H,9,10)/b6-4+ |
InChI Key |
MSTDZFPFKKYXQB-GQCTYLIASA-N |
Isomeric SMILES |
C[Si](C)(C)C#C/C=C/C(=O)O |
Canonical SMILES |
C[Si](C)(C)C#CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


